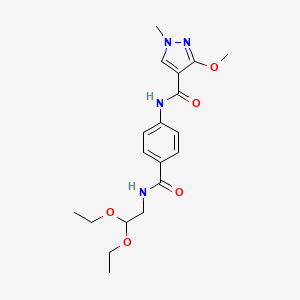

N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound belongs to the pyrazole carboxamide class, characterized by a central pyrazole ring substituted with a methoxy group at position 3 and a methyl group at position 1. The phenyl ring at position 4 is functionalized with a carbamoyl group linked to a 2,2-diethoxyethyl chain.

Properties

IUPAC Name |

N-[4-(2,2-diethoxyethylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5/c1-5-27-16(28-6-2)11-20-17(24)13-7-9-14(10-8-13)21-18(25)15-12-23(3)22-19(15)26-4/h7-10,12,16H,5-6,11H2,1-4H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBPECBTQZDYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds exhibit various mechanisms that contribute to their anticancer effects:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways. For instance, compounds similar to this compound have shown promise in inhibiting kinases associated with tumor growth and proliferation .

- Cell Cycle Arrest : Certain studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, leading to cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole | 0.28 | A549 | Apoptosis induction |

| N-(4-hydroxyphenyl)-3-methoxy-1-methylpyrazole | 0.74 | Hep-2 | Cell cycle arrest |

| N-(4-(2,2-diethoxyethyl)carbamoyl)-3-methoxy | TBD | TBD | Kinase inhibition |

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory activities. Studies have shown that compounds within this class can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| Pyrazole derivative A | 76% (TNF-α) | |

| Pyrazole derivative B | 86% (IL-6) | |

| N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl) | TBD | TBD |

The biological activity of this compound is attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways that promote cancer growth.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various pathways.

- Cell Cycle Modulation : The compound may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.

Study 1: Efficacy in Lung Cancer Models

A study conducted on lung cancer models demonstrated that a closely related pyrazole derivative significantly inhibited tumor growth by inducing apoptosis and reducing inflammation in the tumor microenvironment . The compound was administered at varying doses, revealing a dose-dependent response.

Study 2: In Vitro Analysis on Hepatic Cancer Cells

Another study explored the effects of pyrazole derivatives on hepatic cancer cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis at low concentrations (IC50 values around 0.74 µM) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a pyrazole ring, a carbamoyl group, and a methoxy substituent. The molecular formula is , with a molecular weight of approximately 378.43 g/mol. The presence of the diethoxyethyl group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of pyrazoles have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that modifications in the pyrazole structure could lead to enhanced apoptotic effects in cancer cells, suggesting that N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may exhibit similar properties .

Anti-inflammatory Properties

Compounds with pyrazole scaffolds are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. The specific application of this compound in this context could lead to the development of new therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

There is emerging evidence that certain pyrazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier due to its lipophilic character enhances its potential as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Carbamoylation : Introducing the carbamoyl group through reaction with isocyanates or carbamates.

- Functionalization : Modifying the compound to enhance biological activity or solubility.

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxicity profiles .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory properties of pyrazole derivatives found that compounds similar to this compound effectively reduced levels of inflammatory markers in vitro .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound ’s diethoxyethyl carbamoyl group distinguishes it from analogs with halogenated or aromatic substituents. This group may enhance solubility but reduce membrane permeability compared to lipophilic chloro or trifluoromethyl groups .

- SI87 and the CB1 antagonist prioritize steric bulk (isopropyl, dichlorophenyl) for target engagement, while the target compound’s methoxy group may influence electronic properties .

Critical Analysis :

- The CB1 antagonist’s sub-nanomolar potency highlights the impact of chloro and pyridylmethyl groups on receptor affinity .

Pharmacokinetic and Toxicity Considerations

- Diethoxyethyl Group : May improve aqueous solubility but introduce metabolic liabilities (e.g., ether cleavage). Comparable to DM-20’s trifluoromethyl group, which resists metabolism but increases lipophilicity .

- Methoxy Group : Could enhance metabolic stability relative to labile substituents (e.g., esters) but reduce potency compared to electron-withdrawing halogens .

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole precursors with carbamoylphenyl intermediates. For example, analogous pyrazole-carboxamide derivatives are synthesized via nucleophilic substitution and coupling reactions under anhydrous conditions, followed by purification via recrystallization (e.g., melting points and yields reported for structurally similar compounds in ). Key challenges include maintaining regioselectivity during pyrazole ring formation and avoiding hydrolysis of the diethoxyethyl group. Use of protecting groups (e.g., tert-butoxycarbonyl) for sensitive moieties is recommended .

Q. How can spectroscopic techniques (NMR, IR, XRD) be optimized to confirm the structure of this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR with DEPT-135 to resolve overlapping signals from the methoxy, methyl, and diethoxyethyl groups. Compare with analogous pyrazole derivatives (e.g., 5-amino-N-phenylpyrazole-4-carboxamides in ).

- XRD : Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. For example, XRD confirmed the planar conformation of the pyrazole ring in structurally related compounds like 3-methyl-4-nitrophenylhydrazine derivatives .

- IR : Validate carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the methoxy, methyl, or diethoxyethyl groups. For example, fluorine or chlorine substitutions on the phenyl ring (as seen in ) can enhance metabolic stability.

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Data interpretation should account for lipophilicity (logP) changes from substituents like diethoxyethyl, which may affect membrane permeability .

Q. What computational strategies are effective for predicting target interactions via molecular docking?

- Methodological Answer :

- Target Selection : Prioritize receptors with known pyrazole-carboxamide interactions (e.g., cannabinoid or kinase receptors). Docking studies on related compounds (e.g., SR141716 analogs ) suggest using AutoDock Vina with flexible ligand sampling.

- Validation : Cross-reference docking scores with experimental IC₅₀ values. Adjust force fields to account for the diethoxyethyl group’s conformational flexibility .

Q. How should discrepancies in bioactivity data across studies be resolved?

- Methodological Answer :

- Data Normalization : Ensure consistent assay conditions (e.g., pH, temperature, and cell lines). For example, variations in reported IC₅₀ for pyrazole derivatives may stem from differences in solvent polarity .

- Meta-Analysis : Use hierarchical clustering to group compounds by substituent patterns and bioactivity profiles. Contradictions in SAR (e.g., antagonistic vs. agonistic effects) may arise from divergent receptor subtypes .

Q. What methodologies are recommended for assessing metabolic stability and in vitro toxicity?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays (human/rat) to track degradation kinetics. The diethoxyethyl group may undergo cytochrome P450-mediated oxidation, requiring LC-MS/MS for metabolite identification .

- Toxicity Screening : Perform MTT assays on HepG2 cells and monitor ROS generation. Compare with structurally similar compounds (e.g., 4-chlorophenylpyrazole derivatives ) to establish baseline cytotoxicity.

Methodological Reference Tables

Key Research Considerations

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst) meticulously, as minor changes can alter yields (e.g., 4a vs. 4b in ).

- Data Transparency : Publish raw spectral data and crystallographic parameters (e.g., CIF files) to enable independent validation .

- Ethical Compliance : Adhere to NIH guidelines for in vitro toxicity testing, especially for compounds with structural alerts (e.g., nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.